molecular formula C24H34O6 B1663343 Fumaropimaric acid CAS No. 125-66-6

Fumaropimaric acid

Cat. No.: B1663343
CAS No.: 125-66-6
M. Wt: 418.5 g/mol
InChI Key: PXYRCOIAFZBLBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fumaropimaric acid is a terpenoid compound derived from rosin, a natural resin obtained from pine trees. It is formed through the reaction of rosin with fumaric acid. This compound is known for its unique chemical properties and has found applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fumaropimaric acid is synthesized by reacting rosin with fumaric acid. The reaction typically involves heating the mixture to a temperature range of 125°C to 200°C. The optimal reaction conditions include a molar ratio of rosin to fumaric acid of 1:2 . The reaction proceeds through a Diels-Alder mechanism, forming the desired product.

Industrial Production Methods

In industrial settings, this compound is produced by treating rosin with fumaric acid under controlled conditions. The process involves the use of large-scale reactors where the reaction temperature and time are carefully monitored to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Fumaropimaric acid undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify its structure.

    Substitution: It can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as triamides, esters, and diamines .

Mechanism of Action

Fumaropimaric acid exerts its effects through various molecular targets and pathways. It can bind to the RPA protein, which plays a crucial role in DNA replication and repair. This binding disrupts the interactions between RPA and other proteins, thereby affecting the DNA replication process .

Comparison with Similar Compounds

Similar Compounds

    Maleopimaric acid: Formed by the reaction of rosin with maleic anhydride.

    Abietic acid: A major component of unmodified rosin.

    Levopimaric acid: An isomer of abietic acid.

Uniqueness

Fumaropimaric acid is unique due to its formation through the reaction with fumaric acid, which imparts distinct chemical properties compared to other rosin derivatives.

Properties

IUPAC Name

5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34O6/c1-12(2)14-11-24-9-6-15-22(3,7-5-8-23(15,4)21(29)30)16(24)10-13(14)17(19(25)26)18(24)20(27)28/h11-13,15-18H,5-10H2,1-4H3,(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXYRCOIAFZBLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC23CCC4C(C2CC1C(C3C(=O)O)C(=O)O)(CCCC4(C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125-66-6
Record name 17,19-Dinoratis-15-ene-4,13,14-tricarboxylic acid, 16-(1-methylethyl)-, (4.alpha.,8.alpha.,12.alpha.,13R,14S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Fumaropimaric acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Fumaropimaric acid
Reactant of Route 3
Fumaropimaric acid
Reactant of Route 4
Fumaropimaric acid
Reactant of Route 5
Fumaropimaric acid
Reactant of Route 6
Fumaropimaric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.